molecular formula C28H19N3O2S B4079858 1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B4079858
M. Wt: 461.5 g/mol
InChI Key: YTADLSHMHMREFF-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound that features a naphthalene ring, a phenylquinazoline moiety, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives.

    Introduction of the naphthalene ring: This step often involves Friedel-Crafts acylation or alkylation reactions.

    Attachment of the phenylquinazoline moiety: This can be done through nucleophilic substitution reactions, where the quinazoline derivative reacts with a suitable leaving group on the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the pyrrolidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: It can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct structural features, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-naphthalen-2-yl-3-(4-phenylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O2S/c32-25-17-24(27(33)31(25)21-15-14-18-8-4-5-11-20(18)16-21)34-28-29-23-13-7-6-12-22(23)26(30-28)19-9-2-1-3-10-19/h1-16,24H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTADLSHMHMREFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2)SC4=NC5=CC=CC=C5C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
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1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
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1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
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1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
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1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
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1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

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